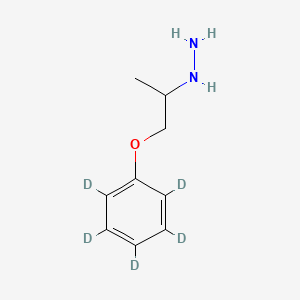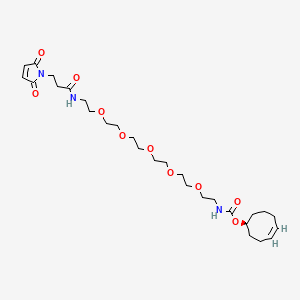
TCO-PEG5-maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
TCO-PEG5-maleimide is synthesized through a series of chemical reactions involving the conjugation of a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.
Conjugation with TCO: The activated PEG is then reacted with a TCO derivative under controlled conditions to form the TCO-PEG intermediate.
Maleimide Coupling: The TCO-PEG intermediate is further reacted with a maleimide derivative to form the final this compound product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
TCO-PEG5-maleimide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO group can participate in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reactions: Performed in buffered solutions at pH 6.5 to 7.5.
Major Products
Click Chemistry Products: Formation of stable adducts with tetrazine-containing molecules.
Thiol-Maleimide Products: Formation of stable thioether bonds with thiol-containing biomolecules.
科学的研究の応用
TCO-PEG5-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies and other diseases involving aberrant protein function.
Industry: Employed in the development of advanced materials and bioconjugation techniques.
作用機序
TCO-PEG5-maleimide exerts its effects through the following mechanisms:
PROTAC Formation: Acts as a linker to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein.
Ubiquitin-Proteasome System: The PROTAC molecule recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
類似化合物との比較
Similar Compounds
TCO-PEG4-maleimide: Similar structure but with a shorter PEG chain.
TCO-PEG6-maleimide: Similar structure but with a longer PEG chain.
TCO-PEG5-amine: Similar structure but with an amine group instead of a maleimide group.
Uniqueness
TCO-PEG5-maleimide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its maleimide group, which allows for specific and efficient conjugation with thiol-containing biomolecules .
特性
分子式 |
C28H45N3O10 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1 |
InChIキー |
LBMJALQQXNOTES-FICSVKCPSA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






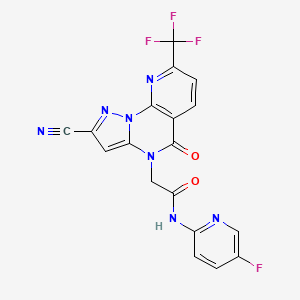
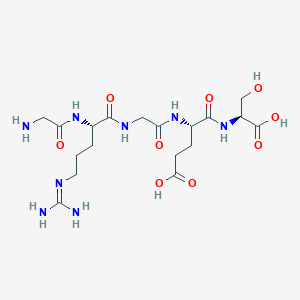
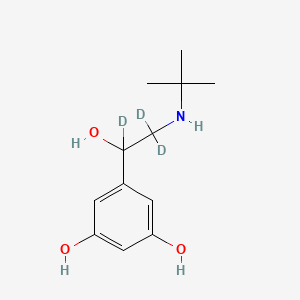
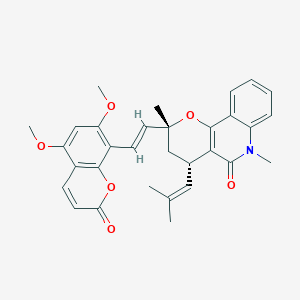
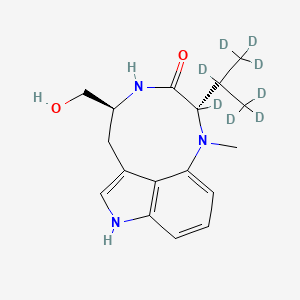


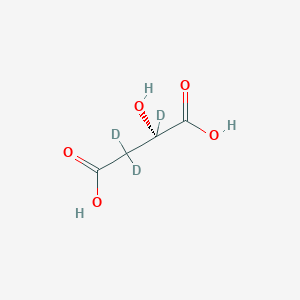
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
